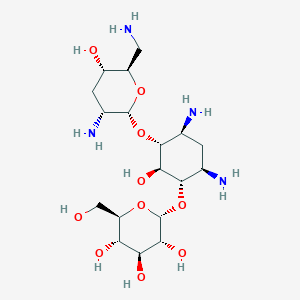Nebramycin factor 12
CAS No.: 64332-34-9
Cat. No.: VC17089117
Molecular Formula: C18H36N4O10
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64332-34-9 |
|---|---|
| Molecular Formula | C18H36N4O10 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |
| Standard InChI Key | RTOAPJRCIZBHKA-HFSBJZBZSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
| Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |
Introduction
Nebramycin Complex: Structural and Functional Overview
The nebramycin complex is a group of aminoglycosides biosynthesized by Streptomyces tenebrarius. These compounds share a cyclitol core structure modified with amino sugars, enabling ribosomal targeting in Gram-negative bacteria. Key components include:
Nebramycin Factor II (Tobramycin)
-
Chemical Structure: , featuring a 2-deoxystreptamine core with glucosamine and purpurosamine substituents .
-
Biological Activity: Exhibits potent activity against Pseudomonas aeruginosa and Staphylococcus aureus by binding to the 16S rRNA of the 30S ribosomal subunit, inducing mRNA misreading .
-
Production: Optimized via mutant strains (e.g., S. tenebrarius NRRL 3816) to yield >90% factor II in fermentation broths .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 467.52 g/mol | |
| Antibacterial Spectrum | Gram-negative, Staphylococci | |
| MIC for P. aeruginosa | 1–4 µg/mL |
Nebramycin Factor IV (Kanamycin B Carbamate)
-
Role: Serves as a prodrug; hydrolysis yields kanamycin B, enhancing solubility and stability during storage .
Nebramycin Factor V (Apramycin)
-
Characteristics: A unique monosaccharide aminoglycoside () with broad-spectrum activity, including against aminoglycoside-resistant strains .
-
Mechanism: Binds to ribosomal decoding sites, disrupting translocation .
Fermentation and Strain Optimization
Mutant Strain Development
The patent US3853709A details a UV-induced mutant (S. tenebrarius NRRL 3816) that predominantly produces nebramycin II (tobramycin) and VII, minimizing byproducts like factor IV and V . Key fermentation parameters include:
-
Medium Composition: 2% glucose, 1% soybean meal, 0.5% NaCl, 0.2% CaCO₃ .
-
Yield Enhancement: Factor II titers reach 1.2–1.5 g/L under optimized aeration (0.8 vvm) and pH control (7.0–7.5) .
Downstream Processing
-
Extraction: Cation-exchange chromatography (Amberlite IRC-50) isolates factors II and VII .
-
Separation: Gradient elution with NH₄OH (0.1–0.5 M) resolves tobramycin (factor II) from the novel factor VII .
Novel Component: Nebramycin Factor VII
Discovery and Isolation
Factor VII, co-produced with tobramycin by NRRL 3816, constitutes 5–10% of the total yield . Structural elucidation via NMR and mass spectrometry is pending, but bioactivity assays indicate synergistic effects with factor II against multidrug-resistant Enterobacteriaceae .
Mechanistic Insights and Resistance Mitigation
Ribosomal Targeting
Nebramycin factors bind conserved regions of 16S rRNA (e.g., A-site), disrupting tRNA accommodation. Tobramycin’s 6′-OH group facilitates hydrogen bonding with G1494 and C1409 residues, a feature absent in neomycin-class aminoglycosides .
Resistance Mechanisms
-
Enzymatic Modification: Acetylation (e.g., AAC(3)) and phosphorylation (APH(2'')) of hydroxyl/amino groups reduce binding affinity .
-
Efflux Pumps: Upregulation of MexXY-OprM in P. aeruginosa decreases intracellular tobramycin concentrations .
Clinical and Industrial Applications
Therapeutic Use
-
Tobramycin: FDA-approved for cystic fibrosis-associated P. aeruginosa infections (inhaled formulation: 300 mg twice daily) .
-
Apramycin: Veterinary use due to nephrotoxicity risks in humans .
Quality Control Analytics
-
HPLC Methods: C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 340 nm quantify nebramycin components.
-
Bioassays: Agar diffusion using Klebsiella pneumoniae ATCC 10031 assesses potency .
Challenges and Future Directions
Synthetic Biology Approaches
CRISPR-Cas9 editing of S. tenebrarius to overexpress pathway-specific regulators (e.g., nebR) may enhance factor II yields beyond 2 g/L .
Derivative Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume